molecular formula C13H19NO6S B8648783 Ethyl 2-amino-3-oxobutanoate tosylate salt

Ethyl 2-amino-3-oxobutanoate tosylate salt

Cat. No. B8648783
M. Wt: 317.36 g/mol
InChI Key: ZCELMELLHYRZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994179B2

Procedure details

A solution of 4-methylmorpholine (900 g) in THF (15 L) was added to 2-(tert-butoxycarbonylamino)propanoic acid (1690 g, 8933.17 mmol). The mixture was cooled to −25° C. and isobutyl chloroformate (1.164 L, 8933.17 mmol) was added. After 20 minutes the second equivalent of 4-methylmorpholine (900 g) was added followed by ethyl 2-amino-3-oxobutanoate Tosylate salt (see J-P. Genet et al, Eur. J. Org. Chem., 2004, 3017-3026) (2700 g, 8507.78 mmol) suspended in THF (2.5 L). The mixture was stirred at −25° C. for 30 minutes and then left to warm to ambient temperature overnight. The reaction was quenched with water (15 L), extracted with EtOAc (3×5 L) and the combined extracts washed with 50% saturated brine (5 L). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 50 to 80% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford ethyl 2-(2-(tert-butoxycarbonylamino)propanamido)-3-oxobutanoate (1850 g, 68.7%).
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
1690 g
Type
reactant
Reaction Step One
Name
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
1.164 L
Type
reactant
Reaction Step Two
Quantity
900 g
Type
reactant
Reaction Step Three
Quantity
2700 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN1CCOCC1.[C:8]([O:12][C:13]([NH:15][CH:16]([CH3:20])[C:17]([OH:19])=O)=[O:14])([CH3:11])([CH3:10])[CH3:9].ClC(OCC(C)C)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[NH2:40][CH:41]([C:47](=[O:49])[CH3:48])[C:42]([O:44][CH2:45][CH3:46])=[O:43]>C1COCC1>[C:8]([O:12][C:13]([NH:15][CH:16]([CH3:20])[C:17]([NH:40][CH:41]([C:47](=[O:49])[CH3:48])[C:42]([O:44][CH2:45][CH3:46])=[O:43])=[O:19])=[O:14])([CH3:9])([CH3:10])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1690 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C
Name
Quantity
15 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.164 L
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
900 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
2700 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.NC(C(=O)OCC)C(C)=O
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (15 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×5 L)
WASH
Type
WASH
Details
the combined extracts washed with 50% saturated brine (5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 50 to 80% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)NC(C(=O)OCC)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1850 g
YIELD: PERCENTYIELD 68.7%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.